molecular formula C11H8FNO2S B2902467 2-(2-(2-Fluorophenyl)thiazol-5-yl)acetic acid CAS No. 951626-90-7

2-(2-(2-Fluorophenyl)thiazol-5-yl)acetic acid

Cat. No. B2902467
CAS RN: 951626-90-7
M. Wt: 237.25
InChI Key: QHXSCEXPCSSGSH-UHFFFAOYSA-N
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Description

The compound “2-(2-(2-Fluorophenyl)thiazol-5-yl)acetic acid” is a derivative of thiazole . Thiazole is a heterocyclic compound that has been an important moiety in the world of chemistry for many decades . It consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is aromatic, meaning that its pi (π) electrons are free to move from one bond to other bonds . This aromaticity gives the ring many reactive positions where various chemical reactions, such as donor–acceptor and nucleophilic reactions, can take place .


Synthesis Analysis

The synthesis of thiazole derivatives often involves reactions with various aromatic aldehydes . For example, compounds 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone and 1-(4-methyl-2-(ethylamino)thiazol-5-yl)ethanone have been reported to react with various aromatic aldehydes in the early phase of reactions . The products obtained from these reactions subsequently undergo multistep reactions to produce the final compounds .


Molecular Structure Analysis

The molecular structure of thiazole derivatives, including “this compound”, is characterized by the presence of a thiazole ring . This ring carries nitrogen and sulfur atoms, making it a versatile entity in chemical reactions . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions due to the reactivity of the thiazole ring . For instance, they can participate in donor–acceptor and nucleophilic reactions . Additionally, they can react with various aromatic aldehydes .

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-(2-Fluorophenyl)thiazol-5-yl)acetic acid is its ability to selectively bind to amyloid fibrils. This makes this compound a valuable tool for detecting and characterizing amyloid fibrils in vitro and in vivo. Another advantage of this compound is its stability under physiological conditions, which allows for in vivo applications. However, one limitation of this compound is its specificity for amyloid fibrils. This compound may not be suitable for detecting other types of protein aggregates or misfolded proteins. Another limitation of this compound is its fluorescence properties, which may be affected by factors such as pH and temperature (Nyström et al., 2010).

Future Directions

There are several future directions for the research on 2-(2-(2-Fluorophenyl)thiazol-5-yl)acetic acid. One direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to explore the potential of this compound for in vivo imaging of amyloid fibrils. This compound could be used to monitor the progression of neurodegenerative diseases in animal models, providing insights into the pathogenesis of these diseases. Furthermore, this compound could be used to develop new therapies for neurodegenerative diseases by targeting amyloid fibrils. Finally, this compound could be used to develop new diagnostic tools for neurodegenerative diseases, allowing for earlier detection and treatment of these diseases.
Conclusion
In conclusion, this compound is a fluorescent molecule that has shown promising results in detecting and characterizing amyloid fibrils. This compound has several advantages, such as its ability to selectively bind to amyloid fibrils and its stability under physiological conditions. However, there are also limitations to the use of this compound, such as its specificity for amyloid fibrils and its fluorescence properties. Future research on this compound could lead to the development of new therapies and diagnostic tools for neurodegenerative diseases.

Synthesis Methods

2-(2-(2-Fluorophenyl)thiazol-5-yl)acetic acid can be synthesized using a two-step procedure, as described by Nyström et al. (2010). The first step involves the synthesis of 2-(2-fluorophenyl)thiazol-5-ylamine, which is then coupled with bromoacetic acid to form this compound. The final product is obtained through purification using column chromatography.

Scientific Research Applications

2-(2-(2-Fluorophenyl)thiazol-5-yl)acetic acid has been extensively studied for its ability to selectively bind to amyloid fibrils. Several studies have shown that this compound can be used to detect and characterize amyloid fibrils in vitro and in vivo. For example, this compound has been used to detect amyloid fibrils in brain tissue from Alzheimer's disease patients (Nyström et al., 2013). This compound has also been used to differentiate between different types of amyloid fibrils, such as those associated with Alzheimer's and prion diseases (Nyström et al., 2010). Furthermore, this compound has been used to monitor the formation and growth of amyloid fibrils in real-time, providing insights into the kinetics of amyloid fibril formation (Nyström et al., 2010).

properties

IUPAC Name

2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2S/c12-9-4-2-1-3-8(9)11-13-6-7(16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXSCEXPCSSGSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(S2)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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